molecular formula C13H13ClN4O B2543492 5-Chloro-2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyrimidine CAS No. 2415538-89-3

5-Chloro-2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyrimidine

Cat. No.: B2543492
CAS No.: 2415538-89-3
M. Wt: 276.72
InChI Key: SIQTWTJUAPLDJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group and an azetidine ring linked to a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyrimidine typically involves multi-step organic reactions. One common method includes the initial formation of the azetidine ring, followed by its attachment to the pyridine moiety.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

5-Chloro-2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyrimidine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

5-chloro-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O/c1-9-4-11(2-3-15-9)19-12-7-18(8-12)13-16-5-10(14)6-17-13/h2-6,12H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQTWTJUAPLDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OC2CN(C2)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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